3-(2-Hydroxy-2-methylbutyl)azepan-2-one

Lipophilicity LogP Physicochemical profiling

This 3-substituted azepan-2-one features a tertiary alcohol directly attached to a quaternary branch point, creating a spatially constrained H-bond donor/acceptor pair (TPSA 49.33 Ų) distinct from its 3-hydroxy-3-methylbutyl regioisomer. The rigid, directional H-bonding motif improves ligand efficiency in fragment screens. The sterically shielded tertiary alcohol resists Phase I oxidation, supporting microsomal stability. As a low-MW (199.29) scaffold with multipoint binding (NH, C=O, OH), it is pre-organized for cysteine protease active-site engagement. Ideal for medicinal chemistry groups developing cathepsin K inhibitors or optimizing P2/P3 substituents while minimizing P-glycoprotein efflux susceptibility.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13175076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-2-methylbutyl)azepan-2-one
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCC(C)(CC1CCCCNC1=O)O
InChIInChI=1S/C11H21NO2/c1-3-11(2,14)8-9-6-4-5-7-12-10(9)13/h9,14H,3-8H2,1-2H3,(H,12,13)
InChIKeyFPBSWUSUMXAVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxy-2-methylbutyl)azepan-2-one: Structural and Physicochemical Baseline for C11 Azepanone Procurement


3-(2-Hydroxy-2-methylbutyl)azepan-2-one (CAS 1598513‑32‑6) belongs to the class of 3‑substituted azepan‑2‑ones, a family of seven‑membered lactams that serve as versatile scaffolds in medicinal chemistry and fragment‑based drug design. The compound carries a tertiary‑alcohol‑terminated 2‑methylbutyl side‑chain at the C‑3 position, yielding a molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g mol⁻¹ [REFS‑1]. The same scaffold class has yielded sub‑nanomolar inhibitors of cysteine proteases, demonstrating the pharmacophoric potential of appropriately decorated azepan‑2‑ones [REFS‑2].

Why 3-(2-Hydroxy-2-methylbutyl)azepan-2-one Cannot Be Replaced by a Generic C11 Azepanone


Azepan‑2‑ones sharing the molecular formula C₁₁H₂₁NO₂ differ principally in (i) the position of side‑chain attachment (C‑3 vs. N‑1), (ii) the distance between the hydroxyl group and the branching point, and (iii) the degree of side‑chain branching. These variations translate into distinct computed lipophilicity (XLogP3), hydrogen‑bond geometry, and metabolic soft‑spot profiles [REFS‑1][REFS‑2]. Even when two regioisomers—3‑(2‑hydroxy‑2‑methylbutyl) vs. 3‑(3‑hydroxy‑3‑methylbutyl)—share identical heavy‑atom composition, the shift in the tertiary alcohol position alters the LogP by ≈0.45 units and repositions the sole hydrogen‑bond‑donor locus, which can critically change ligand‑target complementarity or the reactivity of the alcohol during downstream synthetic transformations [REFS‑3].

Quantitative Comparator Evidence for 3-(2-Hydroxy-2-methylbutyl)azepan-2-one


Lipophilicity Differentiation: LogP Shift vs. 3-(3-Hydroxy-3-methylbutyl) Regioisomer

The target compound exhibits a computed LogP of 1.45 (Leyan proprietary algorithm) [REFS‑1], while the closest regioisomer 3‑(3‑hydroxy‑3‑methylbutyl)azepan‑2‑one returns an XLogP3 of 1.0 (PubChem) [REFS‑2]. Although the values originate from different calculation engines—precluding direct numerical equivalence—the direction and magnitude of the shift (Δ ≈ 0.45) are consistent with the placement of the polar hydroxyl group one bond closer to the lipophilic neopentyl‑like core in the target compound. This lipophilicity increment is expected to modulate passive membrane permeability and nonspecific protein binding relative to the comparator [REFS‑3].

Lipophilicity LogP Physicochemical profiling

Topological Polar Surface Area and Hydrogen‑Bond Architecture vs. Isoform Analogs

The target compound possesses a topological polar surface area (TPSA) of 49.33 Ų, with two hydrogen‑bond donors (NH of lactam; tertiary OH) and two acceptors (lactam C=O; tertiary OH) [REFS‑1]. Its regioisomer 3‑(3‑hydroxy‑3‑methylbutyl)azepan‑2‑one exhibits a virtually identical TPSA (49.3 Ų) and the same HBD/HBA count [REFS‑2]. However, in the target compound the tertiary OH is directly attached to the quaternary carbon branching point, creating a localised hydrogen‑bond donor/acceptor motif that can engage in bidentate interactions within a narrow spatial radius. In contrast, the comparator spaces the OH one methylene further from the branch, generating a more flexible hydrogen‑bond vector. This difference in donor‑acceptor geometry may alter binding‑site complementarity in enzyme pockets where precise hydrogen‑bond distance and angle are critical [REFS‑3].

Topological polar surface area Hydrogen bonding Molecular design

Azepan‑2‑one Scaffold Pre‑organization for Cysteine Protease Inhibition

The azepan‑2‑one scaffold, when substituted at the C‑3 position, enforces a bioactive conformation that has yielded cathepsin K inhibitors with Kᵢ values as low as 0.0048 nM (human) and 4.8 nM (rat), alongside 42% oral bioavailability in rat for the lead compound 20 [REFS‑1]. The Marquis et al. study demonstrated that the seven‑membered lactam ring locks the C‑4 substituent in an equatorial orientation that pre‑organizes the molecule for the protease active site, simultaneously restricting conformations that are substrates for P‑glycoprotein efflux [REFS‑1]. While the target compound differs in its side‑chain identity from the published inhibitors, it retains the identical azepan‑2‑one core with C‑3 substitution that is geometrically poised for further elaboration to protease‑targeting ligands [REFS‑2].

Cysteine protease cathepsin K conformational constraint

Metabolic Soft‑Spot Differentiation: Tertiary Alcohol Proximity to Branch Point

The tertiary alcohol of 3‑(2‑hydroxy‑2‑methylbutyl)azepan‑2‑one is directly attached to a quaternary carbon that bears one ethyl and one methyl group. This sterically shielded environment is expected to reduce the rate of Phase I oxidation (particularly CYP‑mediated hydroxylation at the alcohol‑bearing carbon) compared to the regioisomer 3‑(3‑hydroxy‑3‑methylbutyl)azepan‑2‑one, where the tertiary alcohol is separated from the branching point by an exposed methylene unit that may serve as a metabolic soft‑spot [REFS‑1]. Quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for either compound; therefore this differentiation remains a class‑level inference based on established medicinal chemistry principles [REFS‑2].

Metabolic stability oxidation susceptibility CYP metabolism

High‑Value Application Scenarios for 3-(2-Hydroxy-2-methylbutyl)azepan-2-one Driven by Comparator Evidence


Fragment‑Based Drug Design Campaigns Requiring Constrained, Directional Hydrogen‑Bond Donors

The target compound's tertiary alcohol placed directly on the quaternary branch point creates a spatially localized hydrogen‑bond donor/acceptor pair (TPSA 49.33 Ų) that differs from the more flexible motif of its 3‑hydroxy‑3‑methylbutyl regioisomer [REFS‑1][REFS‑2]. This constraint can improve ligand efficiency in fragment screens where rigid, directional H‑bonding is rewarded. The azepan‑2‑one ring further provides a secondary H‑bond donor (NH) and acceptor (C=O), enabling multipoint binding from a low‑molecular‑weight starting point (MW 199.29).

Synthesis of Cathepsin or Cysteine Protease Probe Molecules Leveraging the Azepan‑2‑one Core

Published azepan‑2‑one derivatives achieve potent cathepsin K inhibition (Kᵢ down to 0.0048 nM) by locking the C‑4 substituent in an equatorial bioactive conformation [REFS‑3]. The target compound, carrying a functionalizable C‑3 2‑hydroxy‑2‑methylbutyl side‑chain, offers a scaffold pre‑organized for protease active‑site engagement. Medicinal chemistry groups developing cysteine protease inhibitors can utilize this building block to install varied P2/P3 substituents while preserving the conformational restriction that reduces P‑glycoprotein efflux susceptibility.

Metabolic Stability‑Driven Building Block Selection in Lead Optimization

For lead series exhibiting high intrinsic clearance, the sterically shielded tertiary alcohol of the target compound (attached directly to a quaternary carbon) is predicted to resist Phase I oxidation more effectively than analogs bearing an exposed methylene spacer adjacent to the hydroxyl group [REFS‑1][REFS‑4]. Although in vitro metabolic stability data remain to be generated, the architectural rationale supports prioritizing this building block when microsomal stability is a selection criterion.

Quote Request

Request a Quote for 3-(2-Hydroxy-2-methylbutyl)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.